

# An In-Depth Technical Guide to the Hazards of 3'-Bromo-2-methylpropiophenone

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)-2-methylpropan-1-one

Cat. No.: B1287588

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## Abstract

This technical guide provides a comprehensive overview of the known and potential hazards associated with 3'-Bromo-2-methylpropiophenone (CAS No. 2415-93-2). Due to a lack of specific toxicological studies on this compound, this guide synthesizes available safety data, internationally recognized testing protocols, and structure-activity relationship (SAR) analysis of related compounds to offer a thorough hazard assessment. This document is intended to inform safe handling, risk assessment, and emergency preparedness for professionals working with this chemical.

## Chemical Identification and Properties

3'-Bromo-2-methylpropiophenone, systematically named **1-(3-Bromophenyl)-2-methylpropan-1-one**, is a halogenated aromatic ketone.

Property	Value	Source
Chemical Name	1-(3-Bromophenyl)-2-methylpropan-1-one	[1]
Synonyms	3'-Bromo-2-methylpropiophenone	[1]
CAS Number	2415-93-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO	[1]
Molecular Weight	227.10 g/mol	[1]

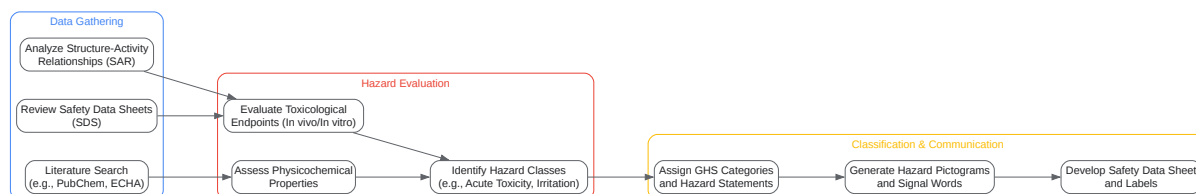
## Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), 3'-Bromo-2-methylpropiophenone is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard Class	Hazard Category	GHS Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Source: ECHA C&L Notifications Summary[1]

The following diagram illustrates a typical workflow for chemical hazard identification and classification.



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Figure 1: Hazard Identification Workflow

## Toxicological Hazards

While specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 3'-Bromo-2-methylpropiophenone are not publicly available, the GHS classification indicates a moderate acute toxicity profile.[1] The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

## Acute Oral Toxicity

The classification "Acute Toxicity, Oral, Category 4" suggests that this compound is harmful if swallowed.[1] For a substance to be classified in this category, the estimated LD50 value for oral administration in rats is typically between 300 and 2000 mg/kg body weight.

## Skin Irritation

3'-Bromo-2-methylpropiophenone is classified as a skin irritant (Category 2).[1] This implies that direct contact can cause inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to more severe dermal reactions.

## Eye Irritation

The compound is also classified as causing serious eye irritation (Category 2A).<sup>[1]</sup> Contact with the eyes is likely to result in significant irritation, pain, and redness, which could be slow to reverse.

## Respiratory Irritation

As a respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3), inhalation of dust, mists, or vapors of this compound can irritate the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.<sup>[1][2][3]</sup>

## Structure-Activity Relationship (SAR) Analysis

In the absence of specific toxicological data, a structure-activity relationship (SAR) analysis can provide insights into the potential hazards of 3'-Bromo-2-methylpropiophenone by comparing it to structurally similar compounds.

- **Propiophenone Backbone:** The parent compound, propiophenone, has a relatively low order of acute toxicity, with a reported oral LD50 in rats of 4534.9 mg/kg and a dermal LD50 in rabbits of 4530.4 mg/kg.<sup>[4]</sup> It is considered a mild skin and eye irritant.<sup>[4]</sup>
- **Bromine Substitution:** The presence of a bromine atom on the phenyl ring is known to influence the toxicological profile of aromatic compounds.<sup>[5]</sup> Halogenation can alter the electronic properties and lipophilicity of a molecule, potentially increasing its reactivity and ability to interact with biological macromolecules.<sup>[6][7]</sup> For instance, 3'-Bromoacetophenone, a related compound, is also classified as a skin and eye irritant and a potential respiratory irritant.<sup>[8][9]</sup>
- **$\alpha$ -Methyl Group:** The methyl group at the alpha position of the propiophenone chain may also influence its metabolic fate and reactivity.

Based on these structural features, it is plausible that the irritant properties of 3'-Bromo-2-methylpropiophenone are more pronounced than those of the parent propiophenone molecule. The brominated phenyl ring is a common feature in compounds that can cause skin and respiratory irritation.

## Experimental Protocols (General)

While specific experimental data for 3'-Bromo-2-methylpropiophenone is not available, the following are summaries of standard OECD guidelines for assessing the hazards identified. These protocols represent the likely methodologies that would be used to generate such data.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[\[6\]](#)[\[10\]](#)[\[11\]](#)

- Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category rather than determining a precise LD50.
- Animal Model: Typically, rats (usually females) are used.[\[6\]](#)
- Procedure:
  - Animals are fasted prior to dosing.
  - A single dose of the substance is administered by oral gavage.
  - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[\[5\]](#)
  - Body weight is recorded weekly.
  - A gross necropsy is performed on all animals at the end of the study.
- Classification: The substance is classified based on the number of mortalities observed at specific dose levels (e.g., 300, 2000 mg/kg).

### Acute Dermal Irritation/Corrosion (OECD 404)

This guideline describes a procedure for the assessment of dermal irritation and corrosion.[\[12\]](#)  
[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Principle: The test substance is applied to the skin of an animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Animal Model: The albino rabbit is the preferred species.[\[14\]](#)
- Procedure:
  - A small area of the animal's fur is clipped.
  - A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[\[14\]](#)
  - The patch is left in place for 4 hours.[\[14\]](#)
  - After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.
- Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

## Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[\[1\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Principle: The test substance is instilled into the eye of an animal to assess its potential to cause ocular lesions.
- Animal Model: The albino rabbit is the recommended species.[\[19\]](#)
- Procedure:
  - A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[\[1\]](#)
  - The eyes are examined at 1, 24, 48, and 72 hours after application.[\[18\]](#)
  - Observations are made for effects on the cornea, iris, and conjunctivae.

- Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

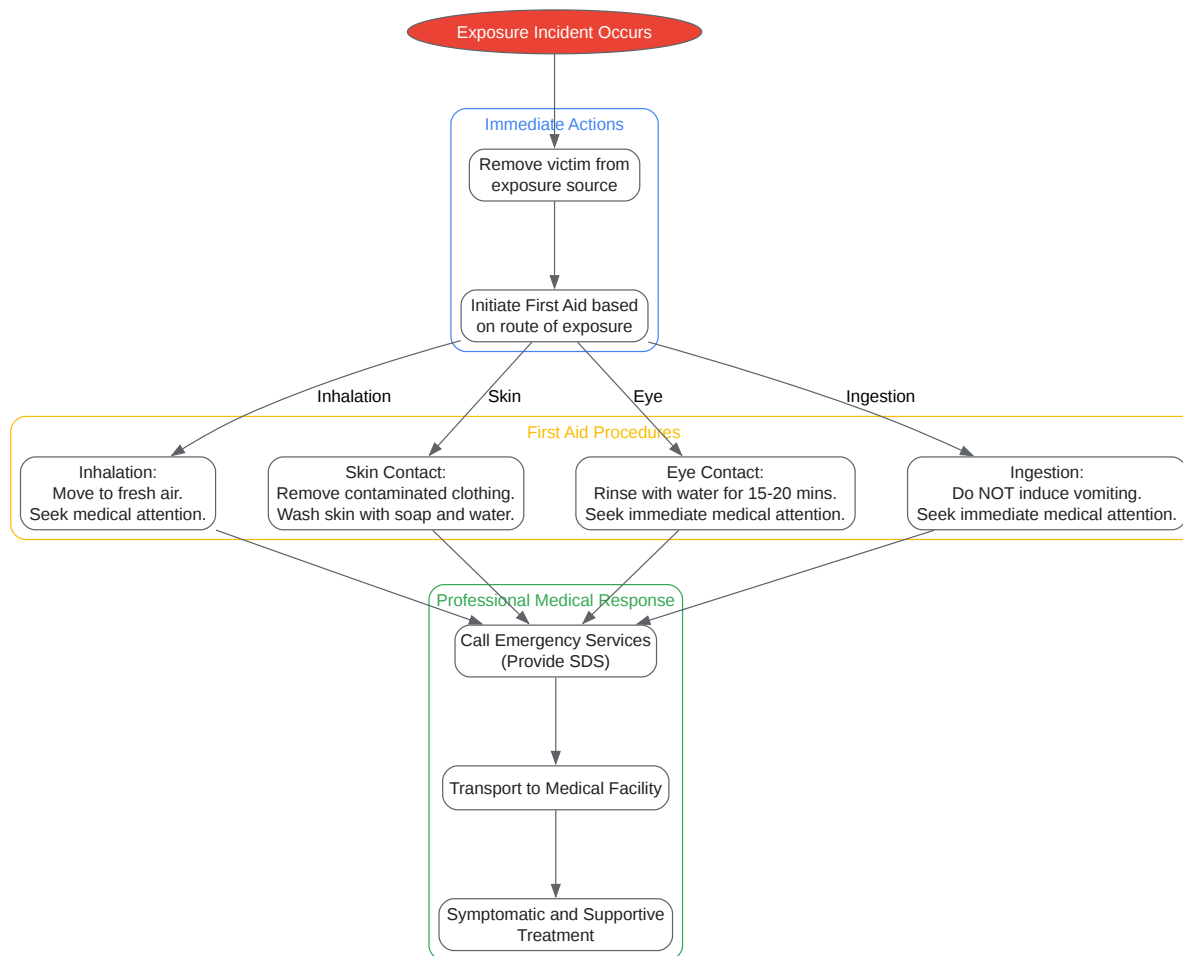
## Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards of a substance upon inhalation.[\[7\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period to determine the concentration that causes mortality (LC50).
- Animal Model: The rat is the preferred species.[\[21\]](#)
- Procedure:
  - Animals are placed in an inhalation chamber and exposed to a specific concentration of the test substance, typically for 4 hours.[\[7\]](#)[\[21\]](#)
  - Animals are observed for signs of toxicity during and after exposure for up to 14 days.[\[7\]](#)
  - Mortality and clinical signs are recorded.
- Classification: The LC50 value is calculated and used to classify the substance according to its inhalation toxicity.

## First Aid and Emergency Response

The following diagram outlines a general workflow for responding to an exposure incident involving a hazardous chemical like 3'-Bromo-2-methylpropionophenone.



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Figure 2: First Aid and Emergency Response Workflow



## Handling and Storage

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, mist, or vapor. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

3'-Bromo-2-methylpropiophenone (**1-(3-Bromophenyl)-2-methylpropan-1-one**) is a chemical that should be handled with care due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant.[1] While specific toxicological data is lacking, the available information and structure-activity relationships suggest that appropriate engineering controls, personal protective equipment, and safe handling practices are essential to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

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